Cas no 1453315-97-3 (Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate)

Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a fused oxa-aza ring system, which serves as a versatile intermediate in organic synthesis. Its rigid spiro scaffold and functional groups make it valuable for constructing complex heterocyclic frameworks, particularly in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions. The ketone moiety offers further derivatization potential, enabling diverse transformations. This compound is particularly useful in the synthesis of biologically active molecules, where its structural complexity and reactivity can streamline the development of novel pharmacophores. Its well-defined stereochemistry also supports applications in asymmetric synthesis.
Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate structure
1453315-97-3 structure
Product Name:Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS No:1453315-97-3
MF:C11H17NO4
MW:227.2570
MDL:MFCD27664903
CID:4605844
PubChem ID:329768599
Update Time:2025-11-03

Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
    • 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
    • t-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
    • 1453315-97-3
    • 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane 95%
    • SB50873
    • CS-0183463
    • tert-Butyl8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
    • 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
    • EN300-744208
    • 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane, 95%
    • SY321647
    • WS-01702
    • DB-189446
    • P18247
    • DTXSID001137967
    • MFCD27664903
    • Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
    • MDL: MFCD27664903
    • Inchi: 1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)8(13)4-5-15-11/h4-7H2,1-3H3
    • InChI Key: ITVGWURCDQLPGN-UHFFFAOYSA-N
    • SMILES: O1CCC(C21CN(C(=O)OC(C)(C)C)C2)=O

Computed Properties

  • Exact Mass: 227.11575802 g/mol
  • Monoisotopic Mass: 227.11575802 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 227.26
  • XLogP3: 0.1
  • Topological Polar Surface Area: 55.8

Experimental Properties

  • Melting Point: 63-68 °C

Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P301+P312+P330
  • Hazardous Material transportation number:NONH for all modes of transport
  • Safety Instruction: H303+H313+H333
  • Storage Condition:2-8°C

Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Pricemore >>

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Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1453315-97-3)Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Order Number:A909412
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:34
Price ($):3041.0
Email:sales@amadischem.com

Additional information on Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Recent Advances in the Application of Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-97-3) in Chemical Biology and Pharmaceutical Research

The compound Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-97-3) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of spirocyclic scaffolds for drug discovery. This spirocyclic structure, characterized by its unique 5-oxa-2-azaspiro[3.4]octane core, has garnered significant attention due to its potential applications in modulating protein-protein interactions and serving as a constrained peptidomimetic framework. Recent studies have highlighted its utility in the design of protease inhibitors and allosteric modulators for challenging therapeutic targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthetic route to this compound via a [3+2] cycloaddition strategy, achieving a 78% yield with excellent diastereoselectivity (dr >20:1). The researchers utilized this intermediate to construct a series of SARS-CoV-2 main protease inhibitors, with the spirocyclic moiety proving critical for maintaining optimal binding geometry while improving metabolic stability. Molecular dynamics simulations revealed that the tert-butyl ester group at the 2-position significantly contributes to the compound's membrane permeability, as evidenced by PAMPA assays showing a Pe value of 18.7 × 10^-6 cm/s.

In parallel developments, a Nature Communications paper (2024) reported the application of 1453315-97-3 in the synthesis of covalent KRAS G12C inhibitors. The spirocyclic scaffold was functionalized with an acrylamide warhead, yielding compounds with sub-nanomolar affinity (IC50 = 0.3 nM) and remarkable selectivity (>1000-fold over WT KRAS). Cryo-EM studies confirmed that the 5-oxa-2-azaspiro[3.4]octane core induces a unique binding pocket conformation, enabling unprecedented interactions with switch-II region residues. These findings position this chemical scaffold as a versatile platform for addressing previously "undruggable" oncogenic targets.

The compound's utility extends beyond oncology applications. A recent ACS Chemical Biology report (2024) detailed its incorporation into macrocyclic peptides targeting GPCRs. By serving as a rigid, polar hinge region, the 8-oxo-5-oxa-2-azaspiro[3.4]octane unit enabled the development of orally bioavailable neuropeptide Y receptor modulators with picomolar potency (Ki = 23 pM) and 18-hour plasma half-life in preclinical models. The tert-butyl carboxylate group was found to be crucial for both solubility (improving aqueous solubility by 15-fold compared to methyl ester analogs) and as a prodrug moiety that undergoes esterase-mediated activation in vivo.

From a synthetic chemistry perspective, significant progress has been made in the large-scale production of 1453315-97-3. A 2023 Organic Process Research & Development publication described a continuous flow process that achieves 85% yield at kilogram scale, addressing previous challenges with exothermicity in the key ring-closing step. The optimized protocol employs enzymatic resolution (using Candida antarctica lipase B) to obtain the desired (S)-enantiomer with >99% ee, critical for chiral drug development. This advancement has reduced production costs by approximately 40%, making the compound more accessible for medicinal chemistry programs.

Looking forward, the unique physicochemical properties of this spirocyclic scaffold - including its balanced lipophilicity (clogP = 1.2), polar surface area (85 Ų), and conformational rigidity - position it as a privileged structure in fragment-based drug discovery. Several pharmaceutical companies have included derivatives of 1453315-97-3 in their preclinical pipelines, particularly for CNS targets where the scaffold's ability to cross the blood-brain barrier (as demonstrated by in situ perfusion studies with a PS product of 4.7 × 10^-3 mL/s/g) offers distinct advantages. Ongoing research is exploring its application in targeted protein degradation and covalent inhibitor design, suggesting this compound will remain at the forefront of innovative drug discovery approaches in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1453315-97-3)Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
A909412
Purity:99%
Quantity:10g
Price ($):3041.0
Email